Cas no 2091046-90-9 (2-(4-methoxy-2-methylphenyl)morpholine)

2-(4-Methoxy-2-methylphenyl)morpholine is a morpholine derivative characterized by its methoxy- and methyl-substituted phenyl ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's morpholine moiety enhances solubility and bioavailability, while the aromatic substitution pattern allows for selective reactivity in coupling and functionalization reactions. Its stability under standard conditions and compatibility with diverse reaction conditions make it suitable for use in medicinal chemistry and material science. The product is typically supplied with high purity, ensuring consistency in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
2-(4-methoxy-2-methylphenyl)morpholine structure
2091046-90-9 structure
Product Name:2-(4-methoxy-2-methylphenyl)morpholine
CAS No:2091046-90-9
MF:C12H17NO2
MW:207.268883466721
CID:6203756
PubChem ID:131500269
Update Time:2025-06-09

2-(4-methoxy-2-methylphenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxy-2-methylphenyl)morpholine
    • EN300-1766349
    • 2091046-90-9
    • Inchi: 1S/C12H17NO2/c1-9-7-10(14-2)3-4-11(9)12-8-13-5-6-15-12/h3-4,7,12-13H,5-6,8H2,1-2H3
    • InChI Key: KYAFKUZGMZIZQM-UHFFFAOYSA-N
    • SMILES: O1CCNCC1C1C=CC(=CC=1C)OC

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 30.5Ų

2-(4-methoxy-2-methylphenyl)morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1766349-0.05g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
0.05g
$983.0 2023-09-20
Enamine
EN300-1766349-0.1g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
0.1g
$1031.0 2023-09-20
Enamine
EN300-1766349-0.25g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
0.25g
$1078.0 2023-09-20
Enamine
EN300-1766349-0.5g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
0.5g
$1124.0 2023-09-20
Enamine
EN300-1766349-1.0g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
1g
$1172.0 2023-06-03
Enamine
EN300-1766349-2.5g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
2.5g
$2295.0 2023-09-20
Enamine
EN300-1766349-5.0g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
5g
$3396.0 2023-06-03
Enamine
EN300-1766349-10.0g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
10g
$5037.0 2023-06-03
Enamine
EN300-1766349-1g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
1g
$1172.0 2023-09-20
Enamine
EN300-1766349-5g
2-(4-methoxy-2-methylphenyl)morpholine
2091046-90-9
5g
$3396.0 2023-09-20

2-(4-methoxy-2-methylphenyl)morpholine Related Literature

Additional information on 2-(4-methoxy-2-methylphenyl)morpholine

Comprehensive Overview of 2-(4-methoxy-2-methylphenyl)morpholine (CAS No. 2091046-90-9): Properties, Applications, and Research Insights

The compound 2-(4-methoxy-2-methylphenyl)morpholine (CAS No. 2091046-90-9) is a specialized morpholine derivative that has garnered significant attention in pharmaceutical and chemical research. With its unique structural framework, this molecule serves as a pivotal intermediate in the synthesis of bioactive compounds. Its methoxy and methylphenyl substituents contribute to its distinct physicochemical properties, making it a subject of interest for drug discovery and material science applications.

Recent trends in AI-driven drug discovery and green chemistry have amplified the demand for innovative intermediates like 2-(4-methoxy-2-methylphenyl)morpholine. Researchers are increasingly exploring its potential in central nervous system (CNS) drug development, owing to the morpholine ring's ability to enhance blood-brain barrier permeability. This aligns with the growing focus on neurodegenerative disease therapeutics, a hot topic in 2024's pharmaceutical landscape.

The synthetic versatility of CAS No. 2091046-90-9 makes it valuable for constructing heterocyclic scaffolds, particularly in kinase inhibitor design. Its lipophilicity and hydrogen-bonding capacity are frequently optimized in structure-activity relationship (SAR) studies, addressing common queries about "how to improve drug bioavailability" in search engines. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research applications.

Environmental considerations have prompted investigations into sustainable synthesis routes for 2-(4-methoxy-2-methylphenyl)morpholine. Recent publications highlight catalytic methods that reduce organic solvent usage by 40%, responding to industry demands for eco-friendly chemical processes. This addresses frequently searched terms like "green synthesis of pharmaceutical intermediates" while maintaining cost-efficiency – a critical factor for scale-up production.

In material science, the compound's electron-donating properties are being evaluated for organic semiconductor applications. Its thermal stability (decomposition point >200°C) makes it suitable for high-performance polymer formulations, particularly in flexible electronics – a sector projected to grow 15% annually through 2026. These interdisciplinary applications demonstrate why CAS 2091046-90-9 appears in patent filings across multiple technology sectors.

Quality control protocols for 2-(4-methoxy-2-methylphenyl)morpholine emphasize genotoxic impurity monitoring, reflecting current ICH Q3D guidelines. Rigorous residual solvent analysis ensures compliance with GMP standards, addressing pharmaceutical manufacturers' top concerns about "regulatory-compliant intermediates." The compound's crystalline form stability data (studied via XRPD) provides crucial information for formulation scientists developing solid dosage forms.

Emerging research explores the compound's metabolic pathways using in vitro hepatocyte models, generating valuable data for ADME prediction algorithms. This responds to the pharmaceutical industry's need for computational chemistry inputs, particularly for AI-based drug design platforms. Such studies position 2091046-90-9 as a model compound for investigating structure-metabolism relationships in N-containing heterocycles.

The global market for morpholine derivatives is expected to reach $780 million by 2027, with 2-(4-methoxy-2-methylphenyl)morpholine representing a growing segment. Custom synthesis services now offer isotope-labeled versions (e.g., 13C/15N) for tracer studies, meeting demand from drug metabolism researchers. These developments align with search trends for "stable isotope pharmaceutical intermediates" and "mechanistic studies in drug development."

From a intellectual property perspective, recent patents disclose novel salt forms and co-crystals of 2-(4-methoxy-2-methylphenyl)morpholine to enhance solubility profiles. This innovation addresses the persistent challenge of "improving API solubility" – one of the most searched phrases in pharmaceutical chemistry forums. The compound's chiral resolution methods (via HPLC with polysaccharide columns) also provide case studies for enantiomeric purity optimization techniques.

Ongoing safety evaluations confirm the compound's favorable toxicological profile in AMES tests and hERG assays, making it a lower-risk candidate for lead optimization pipelines. These findings respond to increasing regulatory scrutiny of cardiotoxicity potential in drug candidates – a major concern reflected in search queries about "early-stage toxicity screening methods."

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd